6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)hexanamide
Description
This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core modified with a (5Z)-5-[(3,4-dimethoxyphenyl)methylidene] group and a hexanamide chain terminating in a 4-methylthiazole moiety. The hexanamide linker may improve solubility and pharmacokinetic properties compared to shorter alkyl chains .
Properties
IUPAC Name |
6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S3/c1-14-13-31-21(23-14)24-19(26)7-5-4-6-10-25-20(27)18(32-22(25)30)12-15-8-9-16(28-2)17(11-15)29-3/h8-9,11-13H,4-7,10H2,1-3H3,(H,23,24,26)/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQSDFWQNDRLNU-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCCCCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)CCCCCN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)hexanamide is a complex organic compound that belongs to the thiazolidinone class. Its unique structure contributes to a variety of biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 395.49 g/mol. The compound features a thiazolidinone ring, a dimethoxyphenyl moiety, and an amide group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study highlighted that compounds related to thiazolidinones demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 to 25 µM, showcasing their potential as antimicrobial agents .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 6.25 |
| Compound B | Candida albicans | 12.5 |
| Compound C | Escherichia coli | 25 |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Thiazolidinone derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, one study reported that specific derivatives could inhibit the growth of cancer cell lines with IC50 values in the micromolar range .
Case Study: Inhibition of Cancer Cell Growth
In a recent study involving human cancer cell lines, the compound exhibited a notable reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the downregulation of key survival pathways involved in cancer progression.
Antibiofilm Activity
The antibiofilm activity of thiazolidinone compounds has been a focal point in recent research. Compounds similar to the one have demonstrated the ability to disrupt biofilm formation in bacterial cultures. The antibiofilm concentrations were found to be significantly lower than those required for general antibacterial activity, indicating a potential therapeutic application in treating biofilm-associated infections .
Table 2: Antibiofilm Activity Comparison
| Compound | Biofilm Formation Inhibition (OD570) | Effective Concentration (µM) |
|---|---|---|
| Compound D | 0.307 | 6.25 |
| Compound E | 0.530 | 12.5 |
| Control | 0.088 | - |
The biological activity of this compound is believed to involve multiple pathways:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis.
- Cell Cycle Disruption : In cancer cells, it can induce cell cycle arrest by targeting specific regulatory proteins.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells leading to oxidative stress and subsequent apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons of Selected Thiazolidinone Derivatives
Key Observations:
Substituent Effects on Bioactivity: Fluorinated phenyl groups (e.g., 4d) enhance antifungal activity against Aspergillus flavus compared to non-halogenated analogs . The 3,4-dimethoxyphenyl group in the target compound may mimic catechol-like structures, enabling interactions with oxidoreductases or G-protein-coupled receptors (e.g., GPR35) . Antioxidant activity in benzylidene derivatives (e.g., IC₅₀ of 18 µM in DPPH assays) correlates with electron-donating groups like methoxy .
Synthetic Efficiency: Yields for benzothiazole-carboxamide derivatives (60–73%) are lower than those for benzylidene-acetamide analogs (70–93%), likely due to steric hindrance in cyclization steps . The target compound’s hexanamide chain may require multi-step synthesis, similar to methyl hexanoate derivatives .
Functional Comparisons
- Antifungal Activity : Compounds with benzothiazole-carboxamide termini (e.g., 4a, 4d) show broader antifungal spectra than those with simple phenyl groups, suggesting heterocyclic termini enhance membrane penetration .
- Receptor Modulation : The 2-sulfanylidene group in the target compound is critical for binding to sulfhydryl-containing receptors, as seen in GPR35 agonists (e.g., ML-145 in ) .
- Antihyperglycemic Potential: Structurally related 2-phenyl-4-oxo-thiazolidinyl acetic acids exhibit blood glucose-lowering effects in alloxan-induced diabetic models, implying the target compound’s hexanamide chain could be optimized for similar activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
